molecular formula C10H12N2O4 B13006179 2-(4,5-Dimethyl-2-nitrophenoxy)acetamide

2-(4,5-Dimethyl-2-nitrophenoxy)acetamide

Cat. No.: B13006179
M. Wt: 224.21 g/mol
InChI Key: SOOHFHUZFPOKBX-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-2-nitrophenoxy)acetamide is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a nitro group, two methyl groups, and an acetamide group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-2-nitrophenoxy)acetamide typically involves the nitration of 4,5-dimethylphenol followed by the reaction with chloroacetamide. The nitration process introduces the nitro group into the phenol ring, and the subsequent reaction with chloroacetamide forms the acetamide linkage. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and basic conditions for the acetamide formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous chemicals like strong acids and bases .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,5-Dimethyl-2-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy ring can also participate in binding interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenoxy)acetamide
  • 2-(4,5-Dimethylphenoxy)acetamide
  • 2-(4,5-Dimethyl-2-aminophenoxy)acetamide

Uniqueness

2-(4,5-Dimethyl-2-nitrophenoxy)acetamide is unique due to the presence of both nitro and dimethyl groups on the phenoxy ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-(4,5-dimethyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C10H12N2O4/c1-6-3-8(12(14)15)9(4-7(6)2)16-5-10(11)13/h3-4H,5H2,1-2H3,(H2,11,13)

InChI Key

SOOHFHUZFPOKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OCC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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